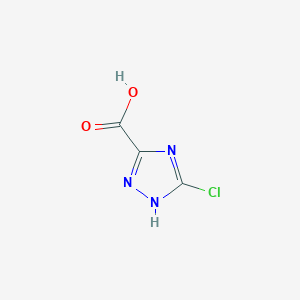

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCBIQJUSRDOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475682 | |

| Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21733-03-9 | |

| Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (CAS 21733-03-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Halogenated Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the rational design of novel drugs.[1][2] The introduction of a chlorine atom and a carboxylic acid group at the C5 and C3 positions, respectively, as seen in 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, bestows upon this molecule a dual reactivity profile. This makes it a highly versatile and valuable building block for the synthesis of a diverse array of complex, biologically active molecules. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and strategic applications in drug development.

Part 1: Core Chemical and Physical Characteristics

This compound is a white to yellow solid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21733-03-9 | [3] |

| Molecular Formula | C₃H₂ClN₃O₂ | [3][4] |

| Molecular Weight | 147.52 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-chloro-1H-1,2,4-triazole-5-carboxylic acid | [4] |

| Physical Form | White to Yellow Solid | [3] |

| Storage Temperature | 2-8 °C | [3] |

Structural Representation:

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

A general and adaptable synthetic strategy is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide.[6] Another common method is the Einhorn–Brunner reaction, which utilizes the condensation of a hydrazine with a diacylamine.[6] For the synthesis of substituted 1,2,4-triazoles, a frequently employed method involves the reaction of a carboxylic acid with aminoguanidine, often under acidic conditions and sometimes facilitated by microwave irradiation for improved efficiency.[2]

A Proposed Synthetic Workflow:

A logical synthetic route to this compound could commence from a suitably substituted precursor, such as 3-amino-1,2,4-triazole-5-carboxylic acid. The synthesis could then proceed via a Sandmeyer-type reaction to introduce the chloro substituent.

Sources

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 21733-03-9 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-chloro-1H-1,2,3-triazole-4-carboxylic acid | C3H2ClN3O2 | CID 388837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a triazole ring, a carboxylic acid group, and a halogen substituent, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The 1,2,4-triazole core is a well-established pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions, and it serves as a bioisostere for amide and ester groups. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering critical insights for its application in research and development. The document details its chemical structure, including tautomeric forms, key physicochemical parameters such as pKa, logP, and solubility, and provides a framework for its synthesis and analysis.

Molecular Structure and Isomerism

This compound possesses a planar, five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of both a chloro and a carboxylic acid substituent on the triazole ring significantly influences its electronic properties and reactivity.

Key Structural Features:

-

CAS Number: 21733-03-9

-

Molecular Formula: C₃H₂ClN₃O₂

-

Molecular Weight: 147.52 g/mol [1]

-

IUPAC Name: this compound

-

Synonyms: 3-chloro-1H-1,2,4-triazole-5-carboxylic acid[2]

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 1,2,4-triazoles is the potential for tautomerism. For this compound, two principal tautomeric forms can exist: the 1H- and 4H-tautomers. Generally, for 1,2,4-triazoles, the 1H-tautomer is considered to be the more stable form.[3] The specific tautomeric preference in different solvents or in the solid state can have a profound impact on the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. It is imperative for researchers to consider the potential for tautomerism when designing experiments and interpreting data.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data in publicly available literature, the following table includes high-quality predicted values. It is crucial to note that these predictions should be experimentally verified for any critical applications.

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| pKa | Carboxylic Acid: ~3-4 Triazole Ring: ~7-8 | The acidic pKa of the carboxylic acid will influence its charge state at physiological pH, impacting solubility and receptor interactions. The basicity of the triazole ring can also play a role in binding and solubility. |

| logP | ~0.5 - 1.5 | This value suggests a moderate lipophilicity, which is often desirable for oral drug candidates, balancing aqueous solubility with membrane permeability. |

| Aqueous Solubility | Low to moderate | The presence of the polar carboxylic acid and triazole functionalities suggests some water solubility, but the overall solid-state properties and the chloro-substituent may limit it. Solubility is a critical factor for formulation and bioavailability. |

| Melting Point | Not available | The melting point provides an indication of the compound's purity and crystal lattice energy. |

| Physical Form | White to Yellow Solid | This is a typical appearance for many small organic molecules. |

Synthesis and Purification Strategies

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of an appropriately substituted acyl-thiosemicarbazide. The following diagram outlines a potential synthetic route.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol Considerations

Step 1: Acylation of Thiosemicarbazide

-

Rationale: This initial step forms the key acyclic precursor. The reaction of thiosemicarbazide with a suitable acylating agent, such as oxalyl chloride or a derivative, will generate the necessary carbon backbone.

-

Methodology:

-

Dissolve thiosemicarbazide in an appropriate aprotic solvent (e.g., THF, dioxane).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of oxalyl chloride, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Isolate the acylthiosemicarbazide intermediate by filtration or extraction.

-

Step 2: Base-Catalyzed Cyclization

-

Rationale: Treatment with a base promotes the intramolecular cyclization to form the 1,2,4-triazole-3-thione ring.

-

Methodology:

-

Dissolve the acylthiosemicarbazide intermediate in an aqueous or alcoholic solution of a base (e.g., NaOH, KOH).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the triazole-thione product.

-

Collect the solid by filtration and wash with water.

-

Step 3: Oxidative Chlorination

-

Rationale: This final step converts the thione group to the desired chloro substituent.

-

Methodology:

-

Suspend the triazole-thione in a suitable solvent (e.g., acetic acid, chloroform).

-

Bubble chlorine gas through the suspension or add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).

-

Monitor the reaction for the disappearance of the starting material.

-

Isolate the final product by removal of the solvent and subsequent purification.

-

Purification

-

Recrystallization: Due to its crystalline nature, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a primary method for purification.

-

Chromatography: For higher purity, column chromatography on silica gel may be employed, using a solvent system of appropriate polarity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound and for reaction monitoring.

-

Column: A C18 column is generally effective.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure protonation of the carboxylic acid and improve peak shape.[4]

-

Detection: UV detection at a wavelength around 210-254 nm is appropriate due to the presence of the aromatic triazole ring.

-

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: An acidic proton from the carboxylic acid (typically a broad singlet at >10 ppm), and a proton on the triazole ring's nitrogen (also a broad singlet, chemical shift dependent on solvent and concentration) are expected.

-

¹³C NMR: Signals corresponding to the carboxylic acid carbon (~160-170 ppm) and the two distinct carbons of the triazole ring are anticipated.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

C-N and C=N stretching vibrations from the triazole ring (~1400-1600 cm⁻¹).

-

A C-Cl stretch (~600-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative mode would be expected to show a prominent [M-H]⁻ ion.

-

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster, providing a key diagnostic feature.

-

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The triazole ring is a common motif in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The carboxylic acid provides a handle for further synthetic modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships. The chloro substituent can influence the compound's lipophilicity and may also serve as a site for further chemical transformations.

Potential Therapeutic Areas:

-

Antifungal Agents: The 1,2,4-triazole core is a hallmark of many successful antifungal drugs.

-

Anticancer Agents: Triazole derivatives have been investigated for their potential as anticancer agents.

-

Antiviral and Antibacterial Agents: The diverse biological activities of triazoles extend to antiviral and antibacterial applications.

Conclusion

This compound is a promising building block for the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its key physicochemical properties, proposed synthetic and analytical methodologies, and highlighted its potential in drug discovery. While there is a need for more extensive experimental data to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists working with this and related heterocyclic systems. The self-validating nature of the proposed analytical workflow, combining chromatographic and spectroscopic techniques, ensures a high degree of confidence in the identity and purity of the synthesized material.

References

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon

-

5-chloro-1 h-[5][6][7]triazole-4-carboxylic acid methyl ester. Guidechem.

- This compound. CymitQuimica.

- This compound AldrichCPR. Sigma-Aldrich.

- This compound. CymitQuimica.

- 5-chloro-1H-1,2,3-triazole-4-carboxylic acid. PubChem.

- This compound | 21733-03-9. Sigma-Aldrich.

- 5-chloro-1H-1,2,3-triazole-4-carboxylic acid. PubChem.

- Determination of pKa Values of Some New Triazole Derivatives Using Different Methods.

- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.

- Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.

-

Synthesis and Screening of New[5][7][8]Oxadiazole,[5][6][8]Triazole, and[5][6][8]Triazolo[4,3-b][5][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. (2021).

- ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.

- HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies.

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- Theoretical logP values (clogP) for obtained compounds calculated by...

- The tautomers of 1,2,3-triazole and 1,2,4-triazole.

- (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.

- This compound | 21733-03-9. ChemicalBook.

- HPLC Methods for analysis of 1,2,4-triazole.

- 1H-1,2,4-Triazole-3-carboxylic acid synthesis. ChemicalBook.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th. UTAR Institutional Repository.

- An insight on medicinal attributes of 1,2,4-triazoles.

- Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.

- (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.

- The pKa values of 1,2,4-triazole and its alkyl derivatives.

- 3-acetyl-1H-1,2,4-triazole-5-carboxylic acid. PubChem.

- This compound AldrichCPR. Sigma-Aldrich.

- 5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid. Smolecule.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

Sources

- 1. 5-chloro-1H-1,2,3-triazole-4-carboxylic acid | C3H2ClN3O2 | CID 388837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. helixchrom.com [helixchrom.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (C₃H₂ClN₃O₂) for Advanced Drug Discovery

Abstract: 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a stable aromatic triazole core, a reactive carboxylic acid handle, and a modulating chloro substituent—make it a valuable precursor for the synthesis of complex pharmaceutical agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. This guide provides an in-depth analysis of the molecule's structure, physicochemical properties, a proposed synthetic pathway, comprehensive analytical characterization protocols, and key applications in drug development. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery. Its prevalence is a testament to its versatile chemical and pharmacological properties. As a bioisostere for amide and ester groups, the triazole ring can enhance ligand-receptor interactions. Its polar nature often improves the solubility and overall pharmacokinetic profile of a drug candidate.

More than thirty-five marketed drugs feature the 1,2,4-triazole nucleus, spanning a wide range of therapeutic areas. Notable examples include the antifungal agents Fluconazole and Itraconazole, and the anticancer drugs Letrozole and Anastrozole.[1] The scaffold's metabolic stability and capacity to act as both a hydrogen bond donor and acceptor make it a powerful tool for designing potent and selective modulators of biological targets. The subject of this guide, this compound, serves as a functionalized starting material for elaborating upon this privileged core.

Molecular Profile of this compound

Chemical Structure and Tautomerism

The molecular formula of the compound is C₃H₂ClN₃O₂.[2] The structure consists of a 1,2,4-triazole ring substituted with a chlorine atom at the C5 position and a carboxylic acid group at the C3 position. Due to the mobile proton, the heterocyclic ring can exist in different tautomeric forms. The 1H- and 4H- tautomers are the most common for substituted 1,2,4-triazoles, with the 1H- form generally being more stable. The precise tautomeric state can be influenced by the physical state (solid vs. solution) and the nature of the solvent.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a key synthetic intermediate, and its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 21733-03-9 | [2][3] |

| Molecular Formula | C₃H₂ClN₃O₂ | [2] |

| Molecular Weight | 147.52 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to Yellow Solid | |

| Purity | ≥95% | |

| InChI Key | GDCBIQJUSRDOGR-UHFFFAOYSA-N | |

| Storage | 2-8 °C, desiccate |

Synthesis and Purification

While specific preparations for this compound are not extensively detailed in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for 1,2,4-triazole formation.[4][5] The following protocol outlines a proposed two-step synthesis starting from commercially available materials.

Sources

- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinfoochem.com [sinfoochem.com]

- 3. This compound | 21733-03-9 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity and potential for tautomerism in this molecule necessitate a multi-faceted analytical approach for unambiguous characterization. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features. The methodologies described herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of novel triazole derivatives.

Molecular Structure and Tautomerism

This compound (C₃H₂ClN₃O₂) is a substituted triazole featuring both a chloro and a carboxylic acid group. A key structural feature of 1,2,4-triazoles is the potential for tautomerism, where the proton on the nitrogen can reside on different nitrogen atoms of the heterocyclic ring. For this particular molecule, the proton is most likely to be found on N1, N2, or N4. The electronic environment, and thus the spectroscopic signature, of the molecule is influenced by the predominant tautomeric form in a given solvent or state. Theoretical studies on similar chloro-substituted 1,2,4-triazoles suggest that the 1H-tautomer is generally the most stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are predicted based on the analysis of structurally related 1,2,4-triazole derivatives.[1][2][3][4]

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.0 - 16.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 9.0 | Broad Singlet | 1H | Triazole N-H |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Carboxylic Acid Carbonyl (C=O) |

| ~155 - 160 | C3 (Carbon attached to -COOH) |

| ~145 - 150 | C5 (Carbon attached to -Cl) |

Expert Interpretation and Experimental Protocol

The ¹H NMR spectrum is expected to be relatively simple, showing two broad singlets in a deuterated polar solvent like DMSO-d₆. The downfield signal between 14.0 and 16.0 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange with residual water. The other broad singlet, anticipated between 8.0 and 9.0 ppm, corresponds to the N-H proton of the triazole ring. Its broadness is also a result of proton exchange.

The ¹³C NMR spectrum will be more informative for the carbon backbone. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~160-165 ppm). The two carbons of the triazole ring are in distinct electronic environments. The carbon atom C3, attached to the electron-withdrawing carboxylic acid group, is predicted to be in the range of 155-160 ppm. The C5 carbon, bonded to the electronegative chlorine atom, is anticipated around 145-150 ppm.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C=O, C=N, and C-Cl bonds.[5][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3000-3200 | Medium, Broad | N-H stretch (Triazole) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1620 | Medium | C=N stretch (Triazole Ring) |

| 1400-1450 | Medium | N-H bend |

| 1200-1300 | Strong | C-O stretch |

| 700-800 | Medium | C-Cl stretch |

Expert Interpretation and Experimental Protocol

The most prominent feature in the IR spectrum will be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching band of the triazole ring, typically appearing as a broader, medium-intensity peak around 3000-3200 cm⁻¹. A strong, sharp peak between 1700 and 1730 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid. The C=N stretching vibrations of the triazole ring will likely appear in the 1550-1620 cm⁻¹ region. The presence of a medium intensity band in the 700-800 cm⁻¹ range can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI Negative Mode)

| m/z (mass-to-charge ratio) | Assignment |

| 145.98/147.98 | [M-H]⁻ (Molecular ion peak, isotopic pattern for Cl) |

| 101.99/103.99 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

Expert Interpretation and Fragmentation Pathway

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the base peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic doublet with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. The predicted m/z values for these peaks are 145.98 for [C₃HCl³⁵N₃O₂]⁻ and 147.98 for [C₃HCl³⁷N₃O₂]⁻.

A common fragmentation pathway for carboxylic acids in mass spectrometry is the loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z 101.99/103.99. Further fragmentation of the triazole ring is possible but may be less prominent under soft ionization conditions like ESI.

Plausible Fragmentation Pathway in ESI-MS

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of these parameters in drug development and formulation, this document synthesizes available information and outlines robust experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide offers insights based on the general characteristics of related triazole derivatives. Methodologies for determining aqueous and organic solubility, pKa, and stability under various stress conditions (hydrolytic, photolytic, and thermal) are detailed, providing researchers, scientists, and drug development professionals with a practical framework for characterizing this and similar molecules.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, particularly renowned for its presence in numerous antifungal drugs.[1] The incorporation of a chloro-substituent and a carboxylic acid group on the triazole ring is anticipated to significantly influence the molecule's physicochemical properties, including its solubility, acidity, and stability. These characteristics are paramount in the early stages of drug development, as they dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life.

This guide serves as a foundational resource for researchers working with this compound, providing both a theoretical understanding and practical methodologies for the assessment of its key physicochemical attributes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Conversely, solubility in organic solvents is crucial for purification, crystallization, and the preparation of certain formulations.

Expected Solubility Characteristics

The solubility in organic solvents will vary depending on the solvent's polarity. It is expected to have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[]

Quantitative Solubility Data

A comprehensive understanding of solubility requires empirical determination across a range of relevant solvents and conditions. The following table outlines the key solubility data that should be generated for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL or mol/L) |

| Purified Water (pH 7.0) | 25 | Data Not Available |

| 0.1 M HCl (pH ~1) | 25 | Data Not Available |

| Phosphate Buffer (pH 7.4) | 25 | Data Not Available |

| Methanol | 25 | Data Not Available |

| Ethanol | 25 | Data Not Available |

| Acetone | 25 | Data Not Available |

| Acetonitrile | 25 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a straightforward and reliable technique that allows for the determination of solubility in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or a rotating wheel is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

-

Centrifugation: Guarantees that the analyzed sample is a true solution, free from undissolved particles that would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a carboxylic acid group like this compound, the pKa value is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The 1,2,4-triazole ring itself is amphoteric, meaning it can be protonated or deprotonated, though it is a very weak base.[4]

Predicted pKa: While no experimental pKa value for this compound has been found in the literature, we can estimate it based on related structures. The pKa of the parent 1H-1,2,4-triazole is approximately 10.26 for the N-H deprotonation.[2] The carboxylic acid group is expected to have a pKa in the range of 2-5. The electron-withdrawing nature of the chloro-substituent and the triazole ring will likely lower the pKa of the carboxylic acid, making it a stronger acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5][6]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of at least 10⁻⁴ M.[5] If the compound has low aqueous solubility, a co-solvent such as methanol may be used, and the aqueous pKa can be extrapolated.[7]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.

Logical Relationship for pKa Determination

Caption: Logical flow for potentiometric pKa determination.

Stability Profile

Assessing the stability of a potential drug candidate is a non-negotiable step in pharmaceutical development. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9]

Expected Stability Characteristics

The 1,2,4-triazole ring is generally considered to be chemically stable.[2] However, the presence of the chloro and carboxylic acid substituents may introduce specific liabilities.

-

Hydrolytic Stability: The amide-like character within the triazole ring suggests a general resistance to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring opening or other degradative reactions.

-

Photostability: Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV light could potentially lead to dechlorination, decarboxylation, or other radical-mediated reactions.[2]

-

Thermal Stability: Triazole derivatives are often thermally stable, with decomposition temperatures typically above 200°C.[10][11] The stability will depend on the crystal lattice energy and the nature of intermolecular interactions.

-

Oxidative Stability: The triazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The electron-rich nature of the ring may make it a target for oxidative attack.[12]

Summary of Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve a target degradation of 5-20%.[13]

| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at RT or elevated temp. | Potential for ring cleavage or other acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours at RT or elevated temp. | Decarboxylation, dechlorination, or ring opening. |

| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours at RT | N-oxidation, ring opening. |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) | 24 - 72 hours | Decarboxylation, decomposition. |

| Photodegradation | UV/Vis light exposure (ICH Q1B) | Per ICH guidelines | Dechlorination, radical-mediated degradation. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and for the development of a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH). Keep the samples at room temperature or heat to accelerate degradation. At specified time points, withdraw samples and neutralize them.

-

Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%). Monitor the degradation over time.

-

Thermal Stress: Store a solid sample of the compound in an oven at a high temperature (e.g., 80 °C). Also, subject a solution of the compound to thermal stress.

-

Photostability: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[14][15]

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the peak areas of the parent compound and all degradation products should be close to the initial peak area of the parent compound.

Decision Tree for Stability Testing

Caption: Decision-making workflow for a forced degradation study.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, this guide provides a robust framework for its characterization. Based on the chemical structure, it is anticipated to exhibit pH-dependent aqueous solubility and a degree of stability typical for substituted 1,2,4-triazoles. The detailed experimental protocols provided herein for determining solubility, pKa, and stability under forced degradation conditions will enable researchers to generate the necessary data to advance their research and development activities. A thorough understanding of these fundamental physicochemical properties is indispensable for the successful translation of this promising compound from the laboratory to potential applications.

References

-

National Center for Biotechnology Information. "1,2,4-Triazole." PubChem Compound Summary for CID 9257. [Link]

-

National Center for Biotechnology Information. "1,2,3-Triazole-4-carboxylic acid." PubChem Compound Summary for CID 140120. [Link]

-

ResearchGate. "The pKa values of 1,2,4-triazole and its alkyl derivatives." [Link]

-

The Royal Society of Chemistry. "SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through." [Link]

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." [Link]

-

MDPI. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties." [Link]

-

Techsol. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." [Link]

-

SpringerLink. "Novel N-containing heterocyclic borate ester with hydrolytic stability as lubricant additive." [Link]

-

PubMed. "Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form." [Link]

-

National Center for Biotechnology Information. "5-chloro-1H-1,2,3-triazole-4-carboxylic acid." PubChem Compound Summary for CID 388837. [Link]

-

ICH. "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." [Link]

-

PubMed. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties." [Link]

-

ResearchGate. "Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program." [Link]_

-

RSC Publishing. "Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose." [Link]

-

NIH. "Development of forced degradation and stability indicating studies of drugs—A review." [Link]

-

ResearchGate. "An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine." [Link]

-

ACS Publications. "Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases." [Link]

-

EMA. "Q1B Photostability Testing of New Active Substances and Medicinal Products." [Link]

-

DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." [Link]

-

Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir." [Link]

-

University of Twente Research Information. "Effect of sulfur on the hydrolytic stability and tribological properties of N-containing borate ester." [Link]

-

BioPharm International. "Forced Degradation Studies: Regulatory Considerations and Implementation." [Link]

-

ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." [Link]

-

MDPI. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties." [Link]

-

NIH. "Novel 1, 2, 4-Triazoles as Antifungal Agents." [Link]

-

ResearchGate. "Photostability testing of pharmaceutical products." [Link]

-

PubMed. "A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions." [Link]

-

PubMed. "Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power." [Link]

-

NIH. "Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil." [Link]

-

ResearchGate. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." [Link]

-

ResearchGate. "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis." [Link]

-

MDPI. "Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity." [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." [Link]

-

IAGIM. "Photostability." [Link]

-

University of Washington. "Investigation of Thermal Properties of Carboxylates with Various Structures." [Link]

-

ResearchGate. "Degradation of 1,2,4-Triazole fungicides in the environment." [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. "Forced Degradation and Stability Testing." [Link]

-

MDPI. "The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[2][][16]triazol-1-yl-ethanol Derivatives." [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a key heterocyclic building block for pharmaceutical and agrochemical research. The document details a robust synthetic protocol based on the Sandmeyer reaction, offering field-proven insights into experimental choices and process validation. Furthermore, it establishes a full analytical workflow for structural confirmation and purity assessment, leveraging spectroscopic and spectrometric techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important chemical intermediate.

Introduction and Significance

This compound (C₃H₂ClN₃O₂) is a substituted triazole derivative of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in a wide range of biologically active compounds, including antifungal, antiviral, and anticancer agents. The presence of both a chloro and a carboxylic acid group on the triazole ring provides two reactive handles for further chemical modification, making it a versatile synthon for constructing complex molecular architectures and developing novel chemical entities.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the described protocols are not only repeatable but also understandable and adaptable.

Synthetic Methodology: A Validated Approach

The most reliable and industrially scalable method for converting an aromatic or heteroaromatic amine to a chloride is the Sandmeyer reaction . This classic transformation proceeds via a diazonium salt intermediate, which is then catalytically displaced by a chloride ion. Our recommended synthesis for this compound leverages this pathway, starting from the readily available precursor, 5-Amino-1H-1,2,4-triazole-3-carboxylic acid[1][2].

The entire process is a self-validating system: the progress of each step can be monitored, and the success of the reaction is confirmed by the comprehensive characterization of the final product.

Synthesis Pathway Overview

The synthesis is a two-stage, one-pot process involving diazotization of the starting amine followed by a copper(I)-catalyzed chlorination.

Caption: Reaction scheme for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~6.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Chloride (CuCl, 0.3 eq)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a mixture of concentrated HCl (4.0 eq) and deionized water. b. Cool the suspension to 0-5 °C using an ice-salt bath. The low temperature is critical as diazonium salts are thermally unstable and can decompose prematurely at higher temperatures[3]. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by the dissolution of the starting material to form a clear solution.

-

Sandmeyer Reaction (Chlorination): a. In a separate beaker, prepare the catalyst by dissolving copper(I) chloride (0.3 eq) in concentrated HCl (2.0 eq). b. Carefully and slowly add the cold diazonium salt solution from Step 1d to the CuCl solution at room temperature. c. Causality Insight: The Cu(I) catalyst facilitates a single-electron transfer mechanism, which promotes the loss of dinitrogen gas (N₂) and the formation of a heteroaromatic radical, which then abstracts a chlorine atom from the copper complex[4]. d. Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stir at room temperature for 2-3 hours or until gas evolution ceases.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath to precipitate the crude product. b. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid and copper salts. c. For final purification, recrystallize the crude solid from hot water. The higher solubility of the product in hot water compared to cold water allows for the removal of less soluble impurities and yields a highly pure crystalline product upon cooling. d. Dry the purified white to off-white solid in a vacuum oven at 50-60 °C.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of analysis.

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClN₃O₂ | [5][6] |

| Molecular Weight | 147.52 g/mol | [5][6] |

| Appearance | White to yellow solid | |

| Purity | ≥95% (typical) | [5] |

| Storage Temperature | 2-8 °C | |

| InChI Key | GDCBIQJUSRDOGR-UHFFFAOYSA-N | [5] |

Spectroscopic and Spectrometric Data

The following data represent the expected analytical signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | ~14.0 ppm (very broad s, 1H, -COOH), ~8.0-9.0 ppm (broad s, 1H, -NH of triazole). Note: Exact shifts are solvent-dependent and can vary. |

| ¹³C NMR (DMSO-d₆) | ~160-165 ppm (C=O), ~150-155 ppm (C-Cl), ~145-150 ppm (C-COOH). Note: Assignments are predictive based on similar structures.[7][8] |

| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~1720 (C=O stretch), ~1550 (C=N stretch), ~1050 (C-Cl stretch). Note: These are characteristic ranges for the functional groups present.[9][10] |

| Mass Spec. (ESI-) | m/z: 146.0 [M-H]⁻. The spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing molecule, with a peak at m/z 148.0 approximately one-third the intensity of the m/z 146.0 peak. |

| Fragmentation | Common fragments may include the loss of CO₂ (m/z 102.0) from the parent ion.[11] |

Overall Experimental Workflow

The logical flow from synthesis to final analysis ensures the integrity of the final product.

Caption: Comprehensive workflow from synthesis to quality control.

Safety and Handling

This compound should be handled with appropriate care. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[12].

Mandatory Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Use standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place (2-8 °C).

References

-

Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[7][13][14]triazole‐3‐carboxylic Acid. Taylor & Francis Online. [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

-

Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. ACS Publications. [Link]

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]

-

5-chloro-1H-1,2,3-triazole-4-carboxylic acid. PubChem. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. SciELO. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. [Link]

-

5-Amino-1,2,4-triazole-3-carboxylic acid. Alzchem Group. [Link]

-

This compound. SINFOO Chemical Solutions Co., Ltd. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. National Institutes of Health. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

22.5 Sandmeyer Reactions. YouTube. [Link]

-

1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST WebBook. [Link]

-

1H-1,2,3-Triazole-4-carboxylic acid azide, 5-chloro-. SpectraBase. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]

-

1H-[7][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers. SciELO. [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

1H-1,2,4-triazole-3-carboxylic acid. PubChem. [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. [Link]

-

1H-1,2,4-triazole-3-carboxylic acid. SpectraBase. [Link]

Sources

- 1. 5-Amino-1,2,4-triazole-3-carboxylic acid | Alzchem Group [alzchem.com]

- 2. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. sinfoochem.com [sinfoochem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 5-chloro-1H-1,2,3-triazole-4-carboxylic acid | C3H2ClN3O2 | CID 388837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Potential biological activities of substituted 1,2,4-triazole-3-carboxylic acids

An In-Depth Technical Guide to the Potential Biological Activities of Substituted 1,2,4-Triazole-3-Carboxylic Acids

Introduction: The 1,2,4-Triazole Core in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle featuring three nitrogen atoms that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties—including hydrogen bonding capability, dipole moment, and metabolic stability—allow it to serve as a versatile pharmacophore or a bioisostere for amide, ester, and carboxylic acid functionalities.[1][2] This has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, such as the antifungal fluconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][3]

This guide focuses specifically on derivatives of the 1,2,4-triazole-3-carboxylic acid core. The presence of the carboxylic acid group at the 3-position provides a critical anchor for molecular interactions and a convenient synthetic handle for further derivatization, making this subclass a particularly rich source of potential therapeutic agents. We will explore the significant anticancer, antimicrobial, antiviral, and anti-inflammatory activities exhibited by these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted 1,2,4-triazoles have demonstrated significant potential as anticancer agents, with activities documented against a wide range of human cancer cell lines.[4][5][6] Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, proliferation, and survival.

Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)

A prominent mechanism for the anticancer effect of certain 1,2,4-triazole derivatives is the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a central role in cell survival, proliferation, and migration.[2] By binding to the ATP-binding site of the FAK kinase domain, these inhibitors block its autophosphorylation and subsequent activation of downstream pro-survival pathways, including PI3K/Akt and STAT3. This disruption leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

Data on Antiproliferative Activity

The potency of these compounds has been quantified against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives.[2]

| Compound | FAK IC₅₀ (nM) | HepG2 IC₅₀ (µM) | Hep3B IC₅₀ (µM) |

| 3c | 25.31 | 2.88 | 3.14 |

| 3d | 18.10 | 4.12 | 4.83 |

| GSK-2256098 (Ref.) | 22.14 | 5.06 | 5.39 |

| Data sourced from Abdel-Ghani et al. (2021).[2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds on cancer cell lines.[7]

-

Cell Seeding: Plate human cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Defense

Derivatives of 1,2,4-triazole are well-established for their potent and broad-spectrum antimicrobial activities, forming the chemical basis for several clinically used antifungal drugs.[8] The carboxylic acid, thione, and related amide derivatives are active against a variety of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[9][10][11]

Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

In fungi, a primary mechanism of action for azole compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

Data on Antimicrobial Activity

The effectiveness of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 10a | S. aureus | 0.25 | Ciprofloxacin | 0.5 |

| 10b | S. aureus | 0.125 | Ciprofloxacin | 0.5 |

| 12h | E. coli (MDR) | 0.25 | Ciprofloxacin | >8 |

| 13 | B. subtilis | 0.25-1 | Ofloxacin | 0.25-1 |

| Data compiled from various sources.[10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of MIC values for test compounds against bacterial strains.[12]

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 128 µg/mL to 0.125 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antiviral and Anti-inflammatory Potential

Antiviral Activity

The structural analogy of the 1,2,4-triazole carboxamide core to the naturally occurring guanosine nucleoside is central to its antiviral properties. Ribavirin, a landmark antiviral drug, is a 1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide.[13] Its derivatives, including those with modified or acyclic side chains, have shown activity against a range of RNA and DNA viruses, such as Hepatitis C and Human Immunodeficiency Virus (HIV).[13][14][15] The mechanism often involves the molecular recognition and inhibition of viral enzymes essential for replication.[13]

Anti-inflammatory Activity

Certain substituted 1,2,4-triazoles function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. Several derivatives have shown potent and selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors like indomethacin.[1] For instance, some 1,2,4-triazole derivatives exhibit COX-2 IC₅₀ values in the nanomolar range, comparable or superior to the reference drug celecoxib.[1]

General Synthesis Strategies

The synthesis of substituted 1,2,4-triazole-3-carboxylic acids and their precursors often begins with a readily available carboxylic acid. A common and versatile method involves the conversion of a carboxylic acid to its corresponding hydrazide, followed by reaction with an isothiocyanate and subsequent base-catalyzed cyclization.[8][11][16]

Experimental Protocol: Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

This protocol provides a representative three-step synthesis starting from a carboxylic acid.[8][11]

-

Step 1: Synthesis of the Acid Hydrazide:

-

Reflux the starting carboxylic acid (0.1 mol) with absolute ethanol (0.5 mol) and a catalytic amount of concentrated H₂SO₄ for 4-6 hours to form the corresponding ester.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Add hydrazine hydrate (85%, 0.15 mol) to the crude ester dissolved in ethanol and reflux for 7-8 hours.

-

Distill off the excess solvent and hydrazine. Collect the resulting solid hydrazide product by filtration, wash with cold water, and recrystallize from aqueous ethanol.

-

-

Step 2: Synthesis of the Thiosemicarbazide:

-

Dissolve the acid hydrazide (0.01 mol) in ethanol.

-

Add an equimolar amount of a selected aryl isothiocyanate (0.01 mol).

-

Reflux the mixture for 6-8 hours. The thiosemicarbazide product often precipitates upon cooling.

-

Filter the solid, wash with cold ethanol, and dry.

-

-

Step 3: Cyclization to the 1,2,4-Triazole-3-thiol:

-

Suspend the thiosemicarbazide (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 20 mL).

-

Reflux the mixture for 4-6 hours until a clear solution is obtained.

-

Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to pH 5-6.

-

The 1,2,4-triazole-3-thiol product will precipitate.

-

Filter the solid, wash thoroughly with water to remove salts, and recrystallize from ethanol to yield the pure product.

-

Conclusion and Future Perspectives

Substituted 1,2,4-triazole-3-carboxylic acids and their derivatives represent a highly valuable and versatile class of heterocyclic compounds with a remarkable breadth of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their importance in modern drug discovery. The straightforward and adaptable synthetic routes allow for extensive structural modifications, enabling fine-tuning of their potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to create novel agents with multi-target activities, particularly in the fields of oncology and infectious diseases, to combat the growing challenge of drug resistance.

References

- Khamitova, A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

- El-Emam, A. A., & Al-Obaid, A. M. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health.

- Plech, T., & Wujec, M. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.

- Dunn, J. P., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry.

- Al-Azzawi, A. M. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate.

- Abdel-Ghani, T. M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PubMed Central.

-

Patil, B. S., et al. (2012). Synthesis and Antimicrobial Activity of Some[13][14][17]-Triazole Derivatives. Journal of Chemistry. Available at:

-

Al-Ostath, A. I., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[13][14][17] and[1][13][14]-triazoles. PubMed. Available at:

- Pokhodylo, N., et al. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Scientific Reports.

- Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- N/A. (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.

- Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.

- Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar.

- Al-Soud, Y. A., et al. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Il Farmaco.

- Baklanov, M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.

- Husain, A., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

- Demirbas, N., et al. (2004). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI.

- Farshori, N. N., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry.

- Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate.

- Wang, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology.

- Karaali, N., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH.

- Unsalan, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Clinical and Experimental Investigations.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 12. turkjps.org [turkjps.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: A Versatile Precursor for Novel Heterocycles

Abstract